

Synthesis and Characterization of Lopinavir Metabolite M-1: A Technical Guide

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Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Lopinavir Metabolite M-1**, a primary oxidative metabolite of the antiretroviral drug Lopinavir. This document details the metabolic pathway, proposed synthesis, and analytical characterization of this significant metabolite, offering valuable insights for researchers in drug metabolism, pharmacology, and medicinal chemistry.

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART). When administered, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.^{[1][2]} This metabolic process leads to the formation of several oxidative metabolites, with Metabolite M-1 (M-1) being one of the most prominent.^[1] Understanding the synthesis and biological activity of M-1 is crucial for a complete comprehension of Lopinavir's pharmacokinetics, potential drug-drug interactions, and overall therapeutic profile.

Lopinavir Metabolite M-1 is formed through the hydroxylation of the parent drug.^[1] Despite being a metabolite, M-1 has been shown to retain significant antiviral activity, inhibiting the HIV protease with a high affinity.^[3] This guide provides available information on its synthesis and detailed characterization.

Metabolic Pathway of Lopinavir to Metabolite M-1

The biotransformation of Lopinavir to Metabolite M-1 is an oxidative reaction catalyzed by the CYP3A4 enzyme.[4] This process involves the introduction of a hydroxyl group onto the Lopinavir molecule. The metabolic pathway is a critical aspect of Lopinavir's disposition in the body and is significantly influenced by co-administered drugs that can inhibit or induce CYP3A4 activity, such as Ritonavir.[4]

Below is a diagram illustrating the metabolic conversion of Lopinavir to its M-1 metabolite.



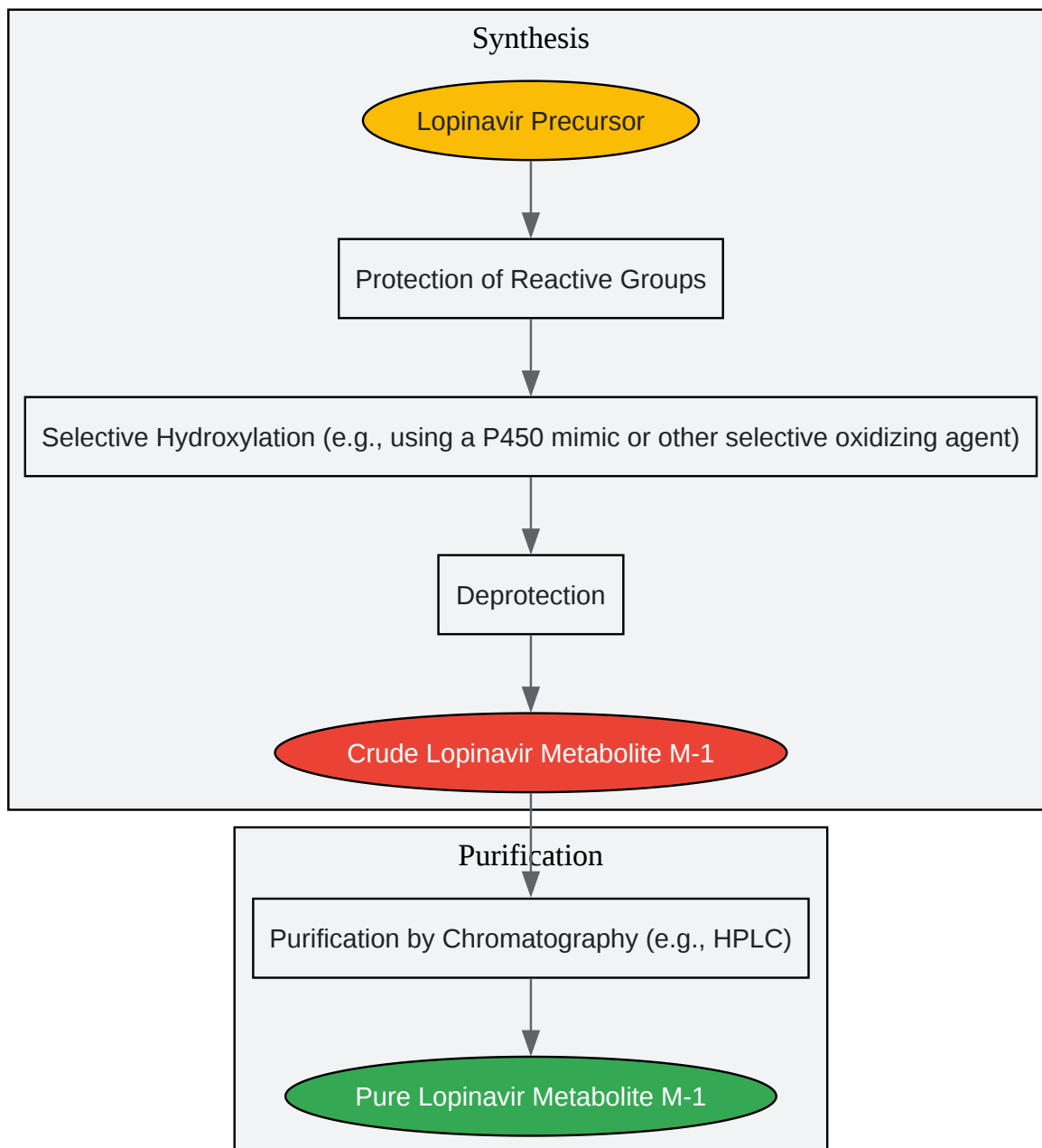
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Caption: Metabolic conversion of Lopinavir to Metabolite M-1.

Synthesis of Lopinavir Metabolite M-1

While a detailed, step-by-step experimental protocol for the synthesis of **Lopinavir Metabolite M-1** is not readily available in the public domain, a plausible synthetic route can be extrapolated from the known synthesis of Lopinavir and its impurities. The key transformation is a selective hydroxylation. A potential strategy would involve a late-stage oxidation of a protected Lopinavir precursor, followed by deprotection.

A general workflow for such a synthesis is outlined below:



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Caption: Proposed workflow for the synthesis and purification of **Lopinavir Metabolite M-1**.

Characterization of Lopinavir Metabolite M-1

Thorough characterization is essential to confirm the identity and purity of the synthesized **Lopinavir Metabolite M-1**. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical and Biological Properties

A summary of the known quantitative data for **Lopinavir Metabolite M-1** is presented in the table below.

Property	Value	Reference
Molecular Formula	C37H46N4O6	[5]
Molecular Weight	642.78 g/mol	[3]
CAS Number	192725-39-6	[5]
HIV Protease Inhibition (Ki)	0.7 pM	[3]
Antiviral Activity (EC50 in MT-4 cells)	1.413 µM	[3]

Recommended Analytical Methods

The following experimental protocols are recommended for the comprehensive characterization of **Lopinavir Metabolite M-1**.

4.2.1. High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the synthesized metabolite and for purification.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer like ammonium acetate). The exact gradient should be optimized to achieve good separation from Lopinavir and any impurities.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 240 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

4.2.2. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and elucidate the structure of the metabolite.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Lopinavir and its metabolites.
- Analysis: Obtain the full scan mass spectrum to determine the $[M+H]^+$ ion, which should correspond to the calculated molecular weight of M-1. Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of the Lopinavir standard to identify the site of hydroxylation.

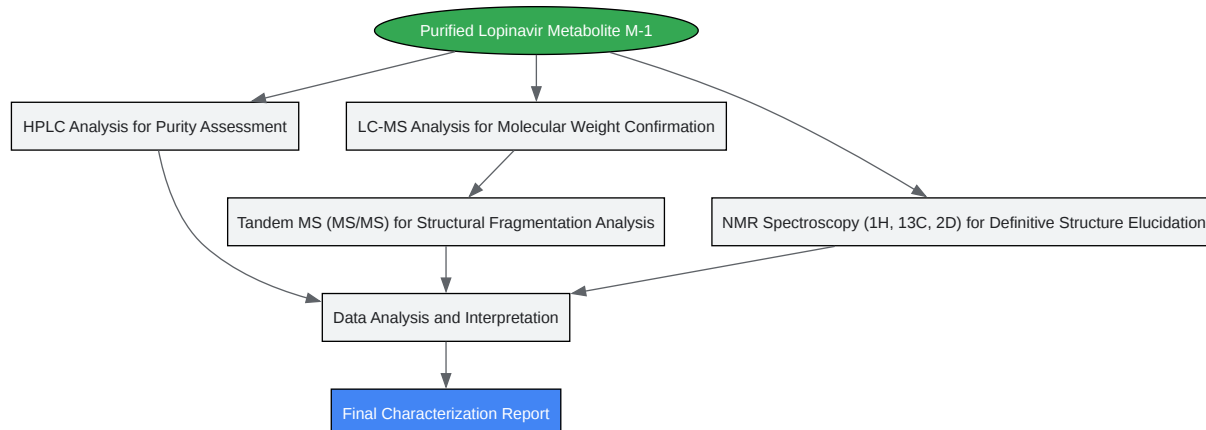
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To provide detailed structural information and confirm the exact position of the hydroxyl group.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Experiments:
 - ^1H NMR: To observe the proton signals and their chemical environment. The introduction of a hydroxyl group will cause shifts in the signals of neighboring protons.
 - ^{13}C NMR: To identify all carbon atoms in the molecule. The carbon atom bearing the new hydroxyl group will show a significant downfield shift.
 - 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and definitively assign the structure of the metabolite.

- Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).

Experimental Workflow for Characterization

The logical flow for the characterization of synthesized **Lopinavir Metabolite M-1** is depicted in the diagram below.



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Caption: Workflow for the analytical characterization of **Lopinavir Metabolite M-1**.

Conclusion

This technical guide has summarized the available information on the synthesis and characterization of **Lopinavir Metabolite M-1**. The metabolic pathway via CYP3A4 is well-established. While a specific, detailed synthesis protocol is not publicly available, a plausible synthetic strategy has been proposed. The guide also provides a comprehensive set of

recommended analytical methods and workflows for the unambiguous characterization of this important metabolite. The data and protocols presented herein are intended to be a valuable resource for researchers working on the metabolism, pharmacology, and development of antiretroviral agents. Further research to fully elucidate the synthesis and biological activity of Lopinavir's metabolites will continue to be of high importance in the field of HIV therapy.

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- To cite this document: BenchChem. [Synthesis and Characterization of Lopinavir Metabolite M-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565450#synthesis-and-characterization-of-lopinavir-metabolite-m-1>]

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